![molecular formula C20H16F2N4 B11309170 N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11309170.png)

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

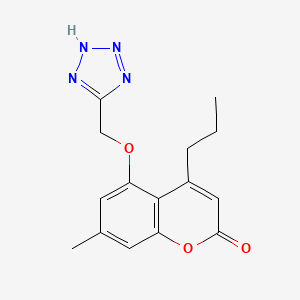

N-(3,4-Difluorphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin ist eine heterocyclische Verbindung, die zur Klasse der Pyrazolo[1,5-a]pyrimidine gehört.

Herstellungsmethoden

Die Synthese von N-(3,4-Difluorphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin beinhaltet typischerweise die Kondensation geeigneter Vorstufen unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung der Dimroth-Umlagerung, eine bekannte Reaktion zur Synthese von kondensierten Pyrimidinen . Diese Umlagerung beinhaltet die Isomerisierung von Heterocyclen durch die Umlagerung von Heteroatomen innerhalb der Ringe oder ihrer Substituenten über Ringöffnung und -schluss . Industrielle Produktionsmethoden können die Verwendung von Mikrowellenstrahlung beinhalten, um die Effizienz und Selektivität der Synthese zu verbessern .

Chemische Reaktionsanalyse

N-(3,4-Difluorphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Difluorphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihr Potenzial als Kinaseinhibitor untersucht, der für die Regulierung verschiedener zellulärer Prozesse entscheidend ist.

Medizin: Aufgrund seiner Kinaseinhibitoraktivität wird es als potenzielles Antitumormittel untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Difluorphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin beinhaltet die Inhibition der Cyclin-abhängigen Kinase 2 (CDK2). Durch die Bindung an die aktive Stelle von CDK2 verhindert die Verbindung die Phosphorylierung von Zielproteinen, wodurch das Zellzyklus-Fortschreiten gehemmt und Apoptose in Krebszellen induziert wird .

Vorbereitungsmethoden

The synthesis of N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a well-known reaction for synthesizing condensed pyrimidines . This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the rings or their substituents via ring opening and closure . Industrial production methods may involve the use of microwave irradiation to enhance the efficiency and selectivity of the synthesis .

Analyse Chemischer Reaktionen

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in regulating various cellular processes.

Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-(3,4-Difluorphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin kann mit anderen Pyrazolo[1,5-a]pyrimidin-Derivaten verglichen werden, wie zum Beispiel:

N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin: Diese Verbindung zeigt ebenfalls Kinaseinhibitoraktivität, zielt aber auf verschiedene Kinasen ab.

7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amin: Bekannt für seine potenzielle Verwendung bei der Untersuchung von Proteinkinasen und als Therapeutikum für Krebs.

Preladenant: Ein potenter Antagonist des humanen A2A-Rezeptors, strukturell verwandt, aber mit anderen biologischen Zielen.

Die Einzigartigkeit von N-(3,4-Difluorphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amin liegt in seiner spezifischen Hemmung von CDK2, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Eigenschaften

Molekularformel |

C20H16F2N4 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C20H16F2N4/c1-12-10-18(24-15-8-9-16(21)17(22)11-15)26-20(23-12)13(2)19(25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3 |

InChI-Schlüssel |

UBHMKPVNSXUAMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11309091.png)

![N-[2-(Furan-2-YL)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11309096.png)

![2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11309099.png)

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B11309108.png)

![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11309116.png)

![N-tert-butyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11309118.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309123.png)

![N-pentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11309128.png)

![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11309135.png)

![6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309138.png)

![N-(2,3-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309148.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309151.png)